![molecular formula C10H20ClNO B2508947 2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride CAS No. 2460754-62-3](/img/structure/B2508947.png)
2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride
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Overview
Description
The compound "2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various pyrrolidine derivatives and their synthesis, which can provide insights into the general class of compounds to which the target molecule belongs. Pyrrolidine derivatives are often of interest due to their presence in various pharmaceutical agents and their potential biological activities .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multiple steps, including the formation of key intermediates. For instance, a palladium-catalyzed cyanation/reduction sequence was used to introduce an aminomethyl moiety into a pyrrolidine derivative . Another synthesis route involved the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions to yield a specific pyrrolidine derivative . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of pyrrolidine-based compounds.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the structure of a pyrrolidine derivative was determined by X-ray crystallography, which can reveal the arrangement of atoms and the overall geometry of the molecule . This information is crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, which can be used to modify their structure or to synthesize new derivatives. For example, the reaction of a pyrrolidine derivative with methyl chloroacetate followed by hydrazinolysis led to the formation of new compounds with potential biological activity . These reactions demonstrate the reactivity of pyrrolidine derivatives and their utility as building blocks for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. For instance, the presence of hydroxy groups and the ability to form hydrogen bonds can affect the solubility and crystalline properties of these compounds . Additionally, the photoluminescent properties of certain pyrrolidine derivatives have been studied, which can be relevant for applications in materials science .
Scientific Research Applications
Spectroscopic Identification and Derivatization
A study by Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including derivatives of pyrrolidine. They examined properties through various spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction, highlighting the compound's utility in forensic science.
Synthesis of Dithiolium Derivatives
Sarbu et al. (2019) synthesized novel dithiolium derivatives from propiophenones. They focused on the heterocondensation of the corresponding dithiocarbamates, a process that involves pyrrolidine derivatives, demonstrating their role in complex organic synthesis.
Polar Cycloaddition Studies
Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in a polar [3+2] cycloaddition reaction. They highlighted the importance of pyrrolidines in medicine and industry, indicating the broad applicability of these compounds in scientific research.
Synthesis of Propanoic Acid
Zhang Dan-shen (2009) focused on synthesizing 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a compound showcasing the utility of pyrrolidine derivatives in organic chemistry.
Application in Catalysis
Dairo et al. (2016) demonstrated the use of cyclic amines like pyrrolidine in the catalytic oxidation process to produce lactams. This highlights the role of pyrrolidine derivatives in catalysis and chemical feedstock production.
Quantum Chemical Investigation
Bouklah et al. (2012) conducted a quantum chemical investigation of molecular properties of substituted pyrrolidinones. This study emphasizes the significance of pyrrolidine derivatives in understanding molecular behavior through computational chemistry.
Inhibition Effect on Mild Steel Surface
Jeeva et al. (2015) explored the use of pyrrolidine derivatives as corrosion inhibitors for mild steel in hydrochloric acid, indicating their potential industrial applications.
Mechanism of Action
The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(5-2-6-11-10)9-3-7-12-8-4-9;/h9,11H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKHHXHNFVFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxan-4-yl)pyrrolidine;hydrochloride |
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